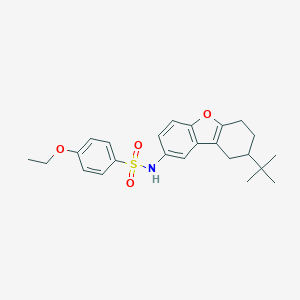
2,4,6-Trimethylbenzenesulfonate
Overview
Description
2,4,6-Trimethylbenzenesulfonate (TMB) is a widely used compound in scientific research. It is a sulfonated derivative of xylene and is commonly used as a reagent in organic synthesis and as a stabilizer in polymer chemistry. TMB has a unique molecular structure that makes it an interesting compound to study.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzenesulfonate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic species. This compound can also form complexes with metal ions, which can affect its reactivity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not considered to be a carcinogen. This compound has also been shown to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
2,4,6-Trimethylbenzenesulfonate is a versatile compound that can be used in a variety of lab experiments. Its sulfonic acid group makes it a useful reagent for introducing functional groups into aromatic compounds. This compound is also a fluorescent probe, which makes it useful for the detection of proteins and nucleic acids. However, this compound has some limitations. Its synthesis can be challenging, and the separation of isomers can be difficult. Additionally, this compound can be sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for the study of 2,4,6-Trimethylbenzenesulfonate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the study of this compound's mechanism of action and its potential as a therapeutic agent. Additionally, there is a need for more studies on the biochemical and physiological effects of this compound. Finally, the development of new applications for this compound, such as in the field of nanotechnology, is an exciting area of research.
Conclusion:
This compound is a versatile compound that has many scientific research applications. Its unique molecular structure makes it an interesting compound to study, and its low toxicity makes it a safe compound to work with. This compound's synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound is a compound with great potential for future research and development.
Scientific Research Applications
2,4,6-Trimethylbenzenesulfonate has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, where it is used to introduce sulfonic acid groups into aromatic compounds. This compound is also used as a stabilizer in polymer chemistry, where it prevents the degradation of polymers by absorbing UV radiation. Additionally, this compound is used as a fluorescent probe for the detection of proteins and nucleic acids.
Properties
Molecular Formula |
C9H11O3S- |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C9H12O3S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3,(H,10,11,12)/p-1 |
InChI Key |
LXFQSRIDYRFTJW-UHFFFAOYSA-M |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methylbenzenesulfonamide](/img/structure/B281671.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![4-chloro-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281679.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)
![4-tert-butyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281695.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)

![4-isopropyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281706.png)
![2,5-dichloro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281708.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
